Regioisomeric Differentiation by GC-MS: Diagnostic Ortho-Specific m/z 105 Fragment Ion
2-Methoxyphenylacetone can be unequivocally distinguished from its 3- and 4-methoxy regioisomers via gas chromatography-electron ionization mass spectrometry (GC-EI-MS). The ortho-substituted isomer undergoes a unique fragmentation pathway where the ortho-methoxybenzyl cation (m/z 135) loses formaldehyde (CH₂O) to yield a characteristic and significant ion at m/z 105. This fragmentation is not observed for the meta or para isomers [1]. This direct head-to-head comparison was conducted using commercially available regioisomeric standards.
| Evidence Dimension | GC-EI-MS fragmentation pattern (specific ion presence/absence) |
|---|---|
| Target Compound Data | 2-Methoxyphenylacetone: Significant ion at m/z 105 observed, attributed to [M - CH₂O]⁺ from the ortho-methoxybenzyl cation (m/z 135). |
| Comparator Or Baseline | 3-Methoxyphenylacetone and 4-Methoxyphenylacetone: m/z 105 ion absent or negligible. |
| Quantified Difference | Presence (ortho) vs. Absence (meta/para) of diagnostic m/z 105 fragment. |
| Conditions | GC-EI-MS analysis; commercially available regioisomeric standards; mass spectra recorded under standard EI conditions. |
Why This Matters
This provides a definitive, instrumental method for identity confirmation and purity assessment, which is essential for procurement when sourcing a specific regioisomer for analytical or synthetic use.
- [1] Awad, T., Deruiter, J., & Clark, C. R. (2007). Gas chromatography-mass spectrometry analysis of regioisomeric ring substituted methoxy methyl phenylacetones. Journal of Chromatographic Science, 45(8), 458-465. View Source
